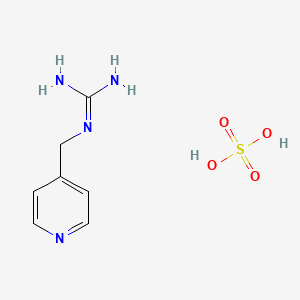

![molecular formula C20H17ClN2O4S B2876828 Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1359392-42-9](/img/structure/B2876828.png)

Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

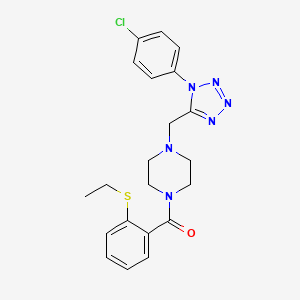

The molecular structure would be based on the quinoline backbone, with the various groups attached at the specified positions. The presence of the aromatic ring, amino group, and ester group would contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, the presence of the polar ester group might increase the compound’s solubility in polar solvents .Scientific Research Applications

Antibacterial Properties

Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate and its derivatives have shown significant potential in antibacterial applications. For instance, Kuramoto et al. (2003) explored fluoroquinolones with modified N-1 substituents, revealing potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Moreover, Miyamoto et al. (1990) synthesized a series of similar compounds with a methyl group at the 8-position, which exhibited highly potent antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).

Anticancer Properties

In the realm of cancer research, Fang et al. (2016) demonstrated the potential of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure as anticancer agents. These compounds were synthesized using a one-pot method and evaluated for antitumor activities against various human cancer cell lines, showing moderate to high levels of activity (Fang et al., 2016). Valderrama et al. (2016) also synthesized aminoisoquinoline-quinones bearing α-amino acids, which exhibited moderate to high cytotoxic activity against cancer cell lines (Valderrama et al., 2016).

Antiviral Properties

Regarding antiviral research, Ivashchenko et al. (2014) synthesized new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and related compounds, which were evaluated for their antiviral activities against various viruses. Although most compounds were not active, some showed potential for further development as antiviral agents (Ivashchenko et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 6-chloro-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4S/c1-26-20(25)17-10-18(15-8-12(21)6-7-16(15)23-17)27-11-19(24)22-13-4-3-5-14(9-13)28-2/h3-10H,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNSXQAEXXSHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)

![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)